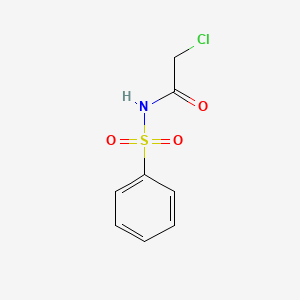
N-(benzenesulfonyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-2-chloroacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a 2-chloroacetamide moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-2-chloroacetamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or 1,2-dichloroethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Benzenesulfonyl chloride and 2-chloroacetamide
Catalysts: Bases like triethylamine or pyridine
Equipment: Reactors with temperature control and efficient mixing
Purification: Crystallization or chromatography to obtain pure product
Análisis De Reacciones Químicas
Types of Reactions
N-(benzenesulfonyl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form benzenesulfonamide and 2-chloroacetic acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include N-(benzenesulfonyl)-2-aminoacetamide or N-(benzenesulfonyl)-2-thioacetamide.
Hydrolysis: Products are benzenesulfonamide and 2-chloroacetic acid.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(benzenesulfonyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(benzenesulfonyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with proteins, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Interaction: It can interact with proteins, altering their function and activity.
Comparación Con Compuestos Similares
N-(benzenesulfonyl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(benzenesulfonyl)-2-aminoacetamide: Similar structure but with an amino group instead of a chlorine atom.
N-(benzenesulfonyl)-2-thioacetamide: Contains a sulfur atom in place of the chlorine atom.
Benzenesulfonamide: Lacks the 2-chloroacetamide moiety but shares the benzenesulfonyl group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties
Propiedades
Fórmula molecular |
C8H8ClNO3S |
|---|---|
Peso molecular |
233.67 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-2-chloroacetamide |
InChI |
InChI=1S/C8H8ClNO3S/c9-6-8(11)10-14(12,13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
Clave InChI |
KXUWURXDUDHQLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



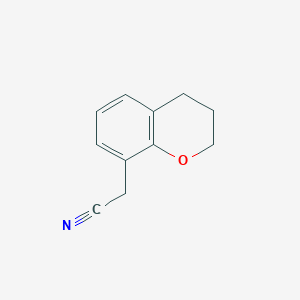
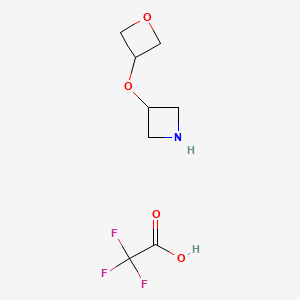
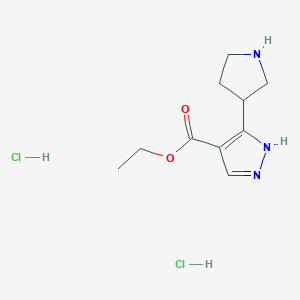
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
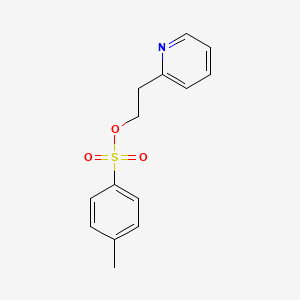
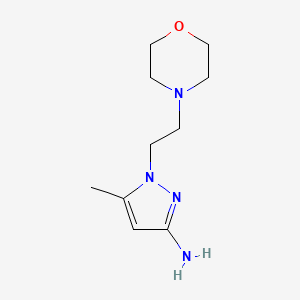
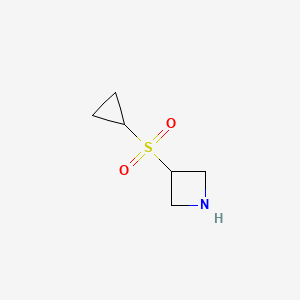
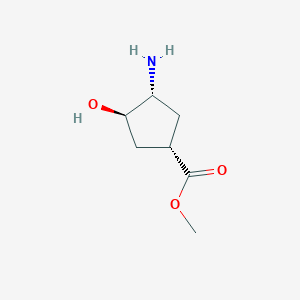
![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
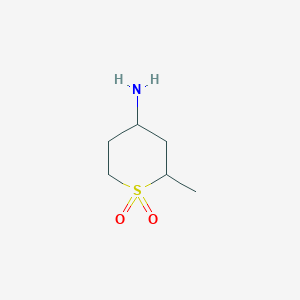

![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
